N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide
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Overview
Description
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide is a chemical compound known for its diverse applications in various scientific fields It is characterized by its complex structure, which includes a benzamide core with diethyl, hydroxy, and isopropylamino groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-hydroxybenzoic acid with diethylamine under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide as the oxidizing agent.
Attachment of the Isopropylamino Group: The isopropylamino group is attached through a nucleophilic substitution reaction, where isopropylamine reacts with an appropriate leaving group on the benzamide core.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and purity, often using catalysts and controlled environments.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the benzamide core, to form amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and side chains.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides and derivatives.
Scientific Research Applications
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.
Comparison with Similar Compounds
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide can be compared with similar compounds such as:
Metoprolol Acid: Similar in structure but with different pharmacological properties.
Esmolol: Shares structural similarities but differs in its specific applications and effects.
List of Similar Compounds
- Metoprolol Acid
- Esmolol
- Atenolol Acid
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
57494-88-9 |
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Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzamide |
InChI |
InChI=1S/C17H28N2O3/c1-5-19(6-2)17(21)14-7-9-16(10-8-14)22-12-15(20)11-18-13(3)4/h7-10,13,15,18,20H,5-6,11-12H2,1-4H3 |
InChI Key |
XTDXDJGKJWTDPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)OCC(CNC(C)C)O |
Origin of Product |
United States |
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